molecular formula C7H7BrFNO B2696061 5-Bromo-2-ethoxy-3-fluoropyridine CAS No. 886373-20-2

5-Bromo-2-ethoxy-3-fluoropyridine

Cat. No.: B2696061
CAS No.: 886373-20-2
M. Wt: 220.041
InChI Key: WHSAPVVIPVNVAG-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-3-fluoropyridine is a heterocyclic organic compound with the molecular formula C7H7BrFNO It is a derivative of pyridine, substituted with bromine, ethoxy, and fluorine groups

Scientific Research Applications

5-Bromo-2-ethoxy-3-fluoropyridine has a wide range of applications in scientific research:

Safety and Hazards

The compound is associated with certain hazards. The GHS07 pictogram indicates that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

The future directions of research on 5-Bromo-2-ethoxy-3-fluoropyridine could involve further exploration of its potential in various chemical reactions, such as the Suzuki–Miyaura coupling , and the development of more efficient synthesis methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethoxy-3-fluoropyridine typically involves the halogenation and subsequent functionalization of pyridine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, followed by purification steps to ensure high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethoxy-3-fluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Employed in substitution reactions.

    Oxidizing and Reducing Agents: Utilized in redox reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyridines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-ethoxy-3-fluoropyridine is unique due to the combination of bromine, ethoxy, and fluorine substitutions on the pyridine ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-bromo-2-ethoxy-3-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSAPVVIPVNVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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